molecular formula C28H36N2O3 B11586193 11-(4-butoxy-3-methoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(4-butoxy-3-methoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11586193
M. Wt: 448.6 g/mol
InChI Key: ZKHOKWUADQIYFE-UHFFFAOYSA-N
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Description

11-(4-butoxy-3-methoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepin family. This compound is characterized by its unique structure, which includes a butoxy and methoxy substituted phenyl ring, and multiple methyl groups. It is of interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

The synthesis of 11-(4-butoxy-3-methoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through microwave-assisted synthesis. This method involves the use of silica-supported fluoroboric acid as a catalyst. The reaction conditions typically include heating the reactants in a microwave reactor, which significantly reduces the reaction time and increases the yield of the desired product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring positions.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. The reaction conditions vary depending on the specific reaction being performed.

    Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

11-(4-butoxy-3-methoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-(4-butoxy-3-methoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the central nervous system. It binds to the benzodiazepine binding site on GABA A receptors, enhancing the inhibitory effects of GABA and producing anxiolytic effects . This interaction modulates the flow of chloride ions across the neuronal membrane, leading to hyperpolarization and reduced neuronal excitability.

Comparison with Similar Compounds

Similar compounds include:

These compounds share a similar core structure but differ in their substituents, which can significantly affect their pharmacological properties and applications. The uniqueness of 11-(4-butoxy-3-methoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one lies in its specific substituents that confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H36N2O3

Molecular Weight

448.6 g/mol

IUPAC Name

6-(4-butoxy-3-methoxyphenyl)-2,3,9,9-tetramethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H36N2O3/c1-7-8-11-33-24-10-9-19(14-25(24)32-6)27-26-22(15-28(4,5)16-23(26)31)29-20-12-17(2)18(3)13-21(20)30-27/h9-10,12-14,27,29-30H,7-8,11,15-16H2,1-6H3

InChI Key

ZKHOKWUADQIYFE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C(N2)C=C(C(=C4)C)C)OC

Origin of Product

United States

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